Pristimerin - 1258-84-0

Pristimerin

Catalog Number: EVT-279968
CAS Number: 1258-84-0
Molecular Formula: C30H40O4
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
24-Nor-D:A-friedooleana-1(10),5,7-tetraen-29-oic acid, 3-hydroxy-2-oxo-, methyl ester is a natural product found in Celastrus monospermus, Hippocratea volubilis, and other organisms with data available.
Classification

Pristimerin belongs to the class of triterpenoids, which are characterized by their complex carbon skeletons derived from squalene. Its specific classification as a quinonemethide triterpenoid highlights its unique structural features that contribute to its biological activities .

Synthesis Analysis

The synthesis of pristimerin can be approached through various methods, including extraction from natural sources and chemical synthesis. Recent studies have explored the synthesis of trimeric derivatives of pristimerin to enhance its therapeutic properties. For instance, a multi-step synthetic route was employed to create derivatives that could potentially increase the selectivity and strength of pristimerin-DNA interactions, which is crucial for its anti-cancer effects .

Key Steps in Synthesis

  1. Starting Materials: The synthesis often begins with simpler compounds that can be transformed into pristimerin through a series of reactions.
  2. Transesterification Reactions: Various methodologies have been attempted for transesterification involving pristimerin, although challenges have been noted due to the stability of certain carbon bonds in the molecule .
  3. Yields: For example, one study reported yields of 52% for initial steps involving azidoethoxy compounds and 87% for certain protected amino compounds .
Molecular Structure Analysis

The molecular structure of pristimerin features a complex arrangement typical of triterpenoids. It consists of multiple rings and functional groups that contribute to its reactivity and biological activity.

Structural Characteristics

  • Core Structure: Pristimerin has a tetracyclic structure typical of many triterpenoids.
  • Functional Groups: The presence of hydroxyl groups and carbonyl functionalities is significant for its biological interactions.
  • Molecular Geometry: The three-dimensional arrangement allows it to interact effectively with biological targets, such as proteins involved in cancer pathways .
Chemical Reactions Analysis

Pristimerin participates in several important chemical reactions that underline its pharmacological effects.

Key Reactions

  1. Apoptosis Induction: Pristimerin has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial function .
  2. Inhibition of Signaling Pathways: It inhibits key signaling pathways such as Akt/NF-κB/mTOR, which are critical in cancer cell survival and proliferation .
  3. MicroRNA Regulation: Pristimerin also affects microRNA expression, influencing gene silencing mechanisms that further promote apoptosis .
Mechanism of Action

The mechanism by which pristimerin exerts its anti-cancer effects involves multiple pathways:

Mechanistic Insights

  • Mitochondrial Dysfunction: Pristimerin disrupts mitochondrial function leading to increased reactive oxygen species production and subsequent apoptosis .
  • Caspase Activation: It activates both intrinsic and extrinsic apoptotic pathways through caspase-dependent mechanisms .
  • Signal Pathway Modulation: The compound modulates several critical signaling pathways (e.g., PI3K/Akt) that regulate cell survival and proliferation .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of pristimerin is essential for its application in pharmacology.

Properties

  • Solubility: Pristimerin exhibits variable solubility in organic solvents but limited solubility in water.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.
  • Melting Point: Specific melting points have been documented, aiding in its characterization during synthesis .
Applications

Pristimerin's potential applications span various fields, particularly in medicine:

Scientific Applications

  1. Cancer Therapy: Due to its potent anti-cancer properties, pristimerin is being investigated as a candidate for novel cancer therapies targeting multiple pathways involved in tumorigenesis .
  2. Anti-inflammatory Agents: Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases .
  3. Natural Insecticides: The compound has shown insecticidal activity, suggesting potential agricultural applications .
Mechanistic Insights into Pristimerin’s Anticancer Activity

Modulation of Apoptotic Pathways in Malignancies

Pristimerin, a quinonemethide triterpenoid, exerts potent anticancer effects primarily through the orchestrated activation of apoptotic pathways. Its multi-targeted approach disrupts cancer cell survival via intrinsic, extrinsic, and reactive oxygen species (ROS)-mediated mechanisms.

Intrinsic Mitochondrial Pathway Activation via Cytochrome c Release and Caspase-9 Cleavage

Pristimerin directly targets mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP). This triggers cytochrome c release into the cytosol, facilitating apoptosome formation with Apaf-1 and procaspase-9. Subsequent caspase-9 cleavage activates effector caspases-3/7, executing apoptosis. In glioma (U87) and prostate cancer (LNCaP, PC-3) models, pristimerin downregulates anti-apoptotic Bcl-2/Bcl-xL and upregulates pro-apoptotic Bax, amplifying mitochondrial permeability [5] [3] [10]. Caspase-9 activation and PARP cleavage are hallmarks of this process, observed in 80% of pristimerin-treated malignancies [2] [5].

Extrinsic Death Receptor Pathway Engagement through FAS/TNF-α Signaling

Pristimerin synergizes with tumor necrosis factor-alpha (TNF-α) to potentiate death receptor signaling. In breast cancer (MDA-MB-231), it enhances FAS and TNF receptor-1 clustering, activating caspase-8 independently of transcriptional regulation. This bypasses NF-κB-mediated survival signals and directly initiates caspase cascades. Combined with cycloheximide (to block translation), pristimerin induces 3.2-fold higher apoptosis than TNF-α alone, confirming transcription-independent extrinsic pathway activation [4] [9].

ROS-Mediated Apoptotic Cascades and Bcl-2 Family Protein Dysregulation

Reactive oxygen species (ROS) generation is a pivotal mediator of pristimerin-induced apoptosis. In breast cancer and cutaneous squamous cell carcinoma (A431, A388), pristimerin elevates intracellular ROS by 4.5-fold within 2 hours. ROS overload:

  • Inhibits thioredoxin-1 (Trx-1), releasing ASK1 to phosphorylate JNK [9]
  • Triggers Bcl-2 ubiquitin-proteasomal degradation via ROS-dependent E3 ligase activation [7] [10]
  • Activates Bax translocation to mitochondria, inducing cytochrome c release [6] [9]Table 1: Key Apoptotic Targets of Pristimerin
PathwayMolecular TargetsCancer ModelsFunctional Outcome
Intrinsic MitochondrialCytochrome c, Caspase-9, Bax/Bcl-2 ratioGlioma, Prostate, PancreaticMitochondrial permeability transition
Extrinsic Death ReceptorFAS, TNF-R1, Caspase-8Breast, LeukemiaDISC formation, Caspase activation
ROS-MediatedTrx-1, ASK1, Bcl-2 ubiquitinationBreast, Skin, ColorectalJNK phosphorylation, Bax activation

Autophagic Cell Death Induction in Tumor Microenvironments

Pristimerin activates autophagy as a parallel mechanism to apoptosis, exploiting cancer cells' self-digestive processes for cell death.

LC3-II/Beclin-1 Upregulation and p62 Sequestosome Dynamics

Pristimerin induces autophagosome formation via:

  • LC3-II Conversion: 2.8-fold increase in LC3-II/I ratio in breast cancer cells, indicating autophagosome membrane expansion [4]
  • Beclin-1 Elevation: 2.1-fold upregulation, promoting Vps34 complex assembly [9]
  • p62 Accumulation: Impaired autophagic flux due to lysosomal fusion blockade, leading to toxic aggregate formation [6] [4].Bafilomycin A1 co-treatment further increases LC3-II, confirming pristimerin-induced autophagosome synthesis rather than degradation inhibition [4].

Cross-Talk Between Autophagy and Apoptosis in Therapeutic Efficacy

Autophagy and apoptosis exhibit bidirectional regulation under pristimerin treatment:

  • Pro-Death Synergy: In MDA-MB-231 cells, autophagy inhibitor 3-MA reduces apoptosis by 45%, while caspase inhibitor z-VAD decreases LC3-II by 60%, indicating interdependence [9].
  • ROS/JNK as Unifying Axis: ROS-dependent JNK activation phosphorylates Bcl-2, disrupting Bcl-2/Beclin-1 binding and enabling autophagy initiation. Concurrently, JNK activates BIM and BAX for apoptosis [6] [9].Table 2: Autophagic Markers Modulated by Pristimerin
Autophagy MarkerChangeRole in MechanismCancer Models
LC3-II↑ 2.8-foldAutophagosome membrane expansionBreast, Skin, Glioma
Beclin-1↑ 2.1-foldVps34 complex activationBreast, Colorectal
p62/SQSTM1↑ 3.5-foldImpaired lysosomal degradation, aggregate toxicityBreast, Pancreatic

Cell Cycle Arrest and Proliferation Suppression

Pristimerin halts cancer proliferation by inducing G0/G1 phase arrest and disrupting cell cycle regulatory machinery.

G0/G1 Phase Arrest via Cyclin D1/CDK4/6 Inhibition

Pristimerin (0.5–2 μM) downregulates G1/S transition drivers:

  • Cyclin D1: 70% reduction in protein expression in colorectal cancer (HCT-116) [8]
  • CDK4/6: 65% decrease in activity, validated by retinoblastoma (Rb) hypo-phosphorylation [1] [2]
  • Cyclin E/CDK2: Complex inhibition, preventing E2F release [5].This arrests 75% of oral squamous cell carcinoma (CAL-27) and cholangiocarcinoma (QBC) cells in G0/G1, suppressing DNA synthesis [8] [1].

p53/p21/p27 Axis Activation and Retinoblastoma Protein Phosphorylation Blockade

In p53-proficient cancers, pristimerin activates:

  • p53 Stabilization: 3-fold increase, inducing p21 transcription [5]
  • p21/p27 Upregulation: Bind CDK4/6-cyclin D complexes, enforcing G1 arrest [1] [8]For p53-deficient cancers, pristimerin directly suppresses Rb phosphorylation at Ser780 via CDK4/6 inhibition, blocking E2F-mediated S-phase entry [1] [7]. Table 3: Cell Cycle Targets of Pristimerin
Cell Cycle ComponentEffect of PristimerinFunctional Consequence
Cyclin D1↓ 70% protein expressionDisrupted CDK4/6 activation
CDK4/6↓ 65% kinase activityHypo-phosphorylation of Rb
p21/p27↑ 2.5–3.0-foldCDK inhibition, G1 arrest
Rb phosphorylation↓ 80% at Ser780E2F sequestration, S-phase blockade

Properties

CAS Number

1258-84-0

Product Name

Pristimerin

IUPAC Name

methyl 10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3

InChI Key

JFACETXYABVHFD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O

Solubility

Soluble in DMSO

Synonyms

Pristimerin; Celastrol-methylether; UNII-28ZK7PR57S;

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)OC)C)C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.